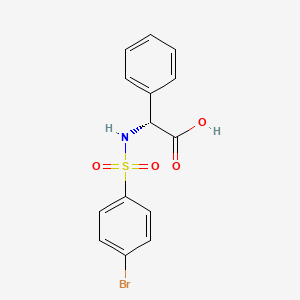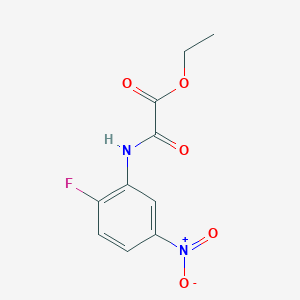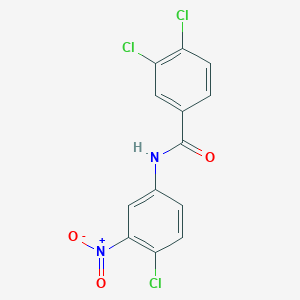![molecular formula C19H12Cl4N2O7S2 B11021541 2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B11021541.png)
2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes multiple functional groups such as chloro, sulfonyl, methoxy, and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring.
Sulfonation: Introduction of the sulfonyl group.
Methoxylation: Introduction of the methoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonating agents for sulfonation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with receptors: Binding to cellular receptors and modulating their activity.
Disrupting cellular processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,5-Dichlor-N-(2-methoxyphenyl)benzolsulfonamid
- 2,5-Dichlor-N-(2-nitrophenyl)benzolsulfonamid
- 2,5-Dichlor-N-(2,5-dichlorphenyl)benzolsulfonamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2,5-Dichlor-N-[(2,5-dichlorphenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzolsulfonamid durch seine einzigartige Kombination von funktionellen Gruppen aus. Diese Kombination verstärkt seine Reaktivität und seine potenziellen Anwendungen in verschiedenen Bereichen. Das Vorhandensein sowohl von Methoxy- als auch von Nitrogruppen sowie mehrerer Chloratome bietet einen einzigartigen Satz chemischer Eigenschaften, die für spezifische Forschungs- und industrielle Zwecke genutzt werden können.
Eigenschaften
Molekularformel |
C19H12Cl4N2O7S2 |
|---|---|
Molekulargewicht |
586.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H12Cl4N2O7S2/c1-32-17-7-4-13(24(26)27)10-16(17)25(33(28,29)18-8-11(20)2-5-14(18)22)34(30,31)19-9-12(21)3-6-15(19)23/h2-10H,1H3 |
InChI-Schlüssel |
ZYMUFUGCMPJJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B11021469.png)

![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11021481.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B11021482.png)
![N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021488.png)
![2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B11021492.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11021494.png)
![Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11021498.png)
![3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11021502.png)


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11021521.png)
![4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide](/img/structure/B11021528.png)
